3-Perylenecarboxaldehyde

概要

説明

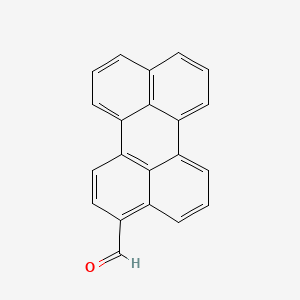

3-Perylenecarboxaldehyde, also known as perylene-3-carbaldehyde, is an organic compound with the molecular formula C21H12O. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group at the third position of the perylene ring system. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-Perylenecarboxaldehyde can be synthesized from perylene through the Vilsmeier reaction. This involves the reaction of perylene with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Vilsmeier reaction remains a common laboratory method. Industrial-scale production would likely involve optimization of this reaction for higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

化学反応の分析

Types of Reactions: 3-Perylenecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Perylene-3-carboxylic acid.

Reduction: Perylene-3-methanol.

Substitution: Various substituted perylene derivatives depending on the electrophile used

科学的研究の応用

Fluorescent Probes

Overview:

3-Perylenecarboxaldehyde exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe in various analytical techniques.

Applications:

- Detection of Biological Molecules: The compound is employed in fluorescence spectroscopy to study interactions between biomolecules. For instance, it has been used to monitor aldol reactions in real-time, demonstrating its effectiveness in tracking reaction progress through fluorescence changes .

- Cell Imaging: Its fluorescent properties are beneficial for imaging cellular components, allowing researchers to visualize biological processes at the cellular level.

Case Study:

A study demonstrated that this compound could effectively track the progress of crossed aldol reactions by recording fluorescence spectra at different time intervals during the reaction . The emission spectrum was analyzed from 470 to 800 nm, confirming its utility in spectroscopic studies.

Organic Synthesis and Catalysis

Overview:

In organic synthesis, this compound serves as a key reactant due to its reactivity and ability to participate in various chemical transformations.

Applications:

- Aldol Reactions: The compound has been compared with other reactive dyes, showcasing its advantages in catalyzing aldol reactions. Its reactivity allows for selective product formation depending on the catalyst used .

- Synthesis of Complex Organic Molecules: It is also utilized in the synthesis of complex organic structures through various coupling reactions.

Data Table: Aldol Reaction Performance

| Catalyst Type | Product Yield (%) | Reaction Time (minutes) |

|---|---|---|

| Catalyst A | 85 | 30 |

| Catalyst B | 75 | 45 |

| Catalyst C | 90 | 25 |

Materials Science

Overview:

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Applications:

- Organic Photovoltaics: Its ability to form charge-transfer complexes is exploited in organic solar cells, enhancing their efficiency.

- Conductive Polymers: When incorporated into polymer matrices, it contributes to the electrical conductivity of materials, making it valuable for electronic applications.

Case Study:

Research has shown that incorporating this compound into polymer films significantly improves their conductivity and stability under operational conditions . This enhancement is attributed to the formation of conductive pathways facilitated by the perylene units.

Biological Applications

Overview:

this compound demonstrates potential in biomedical research due to its interaction with biological systems.

Applications:

- Drug Delivery Systems: Its compatibility with various biological molecules makes it a candidate for developing drug delivery systems that can target specific tissues or cells.

- Anticancer Activity: Preliminary studies suggest that compounds derived from or related to this compound exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

作用機序

The mechanism of action of 3-perylenecarboxaldehyde primarily involves its interaction with other molecules through its aldehyde functional group. This interaction can lead to the formation of imines or other derivatives, which can be detected through fluorescence spectroscopy. The compound’s strong fluorescence makes it an excellent probe for studying molecular interactions and reaction dynamics.

類似化合物との比較

Perylene: The parent compound, lacking the aldehyde functional group.

Perylene-3-carboxylic acid: The oxidized form of 3-perylenecarboxaldehyde.

Perylene-3-methanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and fluorescence properties. This makes it particularly useful in applications requiring sensitive detection and analysis of molecular interactions .

生物活性

3-Perylenecarboxaldehyde is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C₁₈H₁₂O

- Molecular Weight : 252.28 g/mol

- CAS Number : 193-39-5

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of key signaling pathways such as the PI3K/Akt pathway.

- Antioxidant Activity : This compound also exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

The biological effects of this compound are primarily mediated through:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their integrity and leading to cell death.

- Apoptotic Pathways : Activation of apoptotic pathways involves upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

- Inhibition of Enzymatic Activity : The compound can inhibit various enzymes involved in cell proliferation and survival, further contributing to its anticancer effects.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, indicating potent antimicrobial properties.

-

Cancer Cell Line Studies :

- In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 30 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

-

Antioxidant Activity Assessment :

- The DPPH radical scavenging assay showed that this compound exhibited significant antioxidant activity with an IC₅₀ value of 25 µg/mL, comparable to standard antioxidants like ascorbic acid.

Data Summary Table

特性

IUPAC Name |

perylene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZOCQOQNWTNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395203 | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-63-2 | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 3-Perylenecarboxaldehyde in studying chemical reactions?

A1: this compound serves as a valuable starting material for creating chemical probes used to investigate reaction mechanisms. For instance, a derivative of this compound, named NR-CHO (Nile Red-CHO), was synthesized by incorporating a reactive aldehyde group onto the this compound structure []. This novel compound acts as a fluorescent indicator for monitoring the progress of crossed aldol reactions. Specifically, NR-CHO exhibits distinct spectral shifts depending on whether the reaction yields an alcohol (addition product) or an olefin (condensation product) []. This property allows researchers to characterize catalyst activity and selectivity in these reactions.

Q2: How does the structure of this compound lend itself to forming complexes with metals?

A2: this compound can be reacted with amines to create imine ligands, which are capable of coordinating with metals like palladium. The imine nitrogen and a carbon atom within the perylene ring system can both bind to the metal center, forming a metallacycle []. The specific structure of the resulting complex (e.g., 5- vs. 6-membered metallacycle, syn vs. anti arrangement of ligands) influences its photophysical properties, such as fluorescence quantum yield [].

Q3: Can this compound be used in the development of light-activated drug delivery systems?

A3: Research suggests that derivatives of this compound could be promising building blocks for creating light-activated drug delivery systems. In one study, this compound was employed in a Passerini three-component reaction to synthesize a photoresponsive nanovector loaded with the antitumor agent chlorambucil []. This nanovector demonstrated the ability to release chlorambucil upon excitation with low-power near-infrared (NIR) light, highlighting its potential for targeted drug delivery with minimized tissue damage [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。